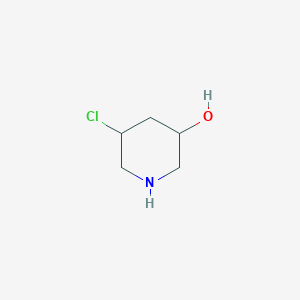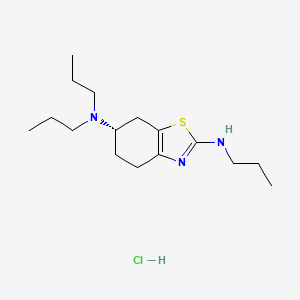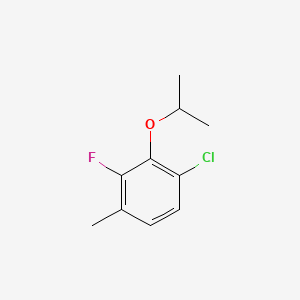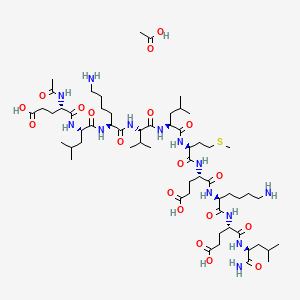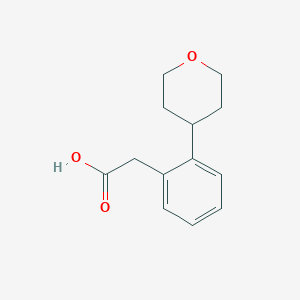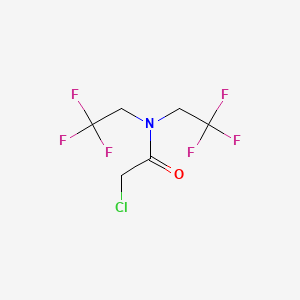
3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a morpholine group at the 3-position, a phenyl group at the 5-position, and an aldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of a suitable pyrrole precursor with morpholine and a phenyl-substituted aldehyde under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenyl and morpholine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 3-morpholin-4-yl-5-phenyl-1H-pyrazole-4-carbaldehyde
- 3-methyl-5-morpholin-4-yl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 1H-indole-3-carbaldehyde
Uniqueness
3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine group can enhance its solubility and bioavailability, while the phenyl and aldehyde groups contribute to its reactivity and potential for further functionalization.
特性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C15H16N2O2/c18-11-14-15(17-6-8-19-9-7-17)10-13(16-14)12-4-2-1-3-5-12/h1-5,10-11,16H,6-9H2 |
InChIキー |
BPHAIHQWMWTBRB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(NC(=C2)C3=CC=CC=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


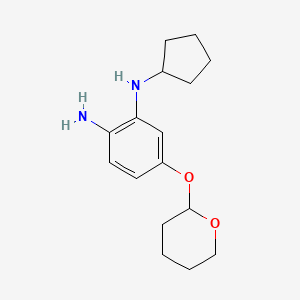
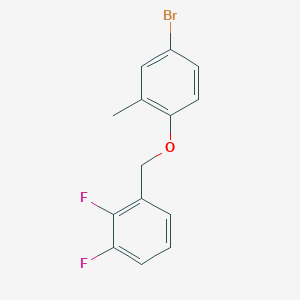
![tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14766680.png)
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid](/img/structure/B14766686.png)


